Kolavenol

Antitumor In vivo Clerodane diterpenoid

Select Kolavenol for your research to ensure compound-specific bioactivity. Our high-purity (>98%) ent-neo-clerodane shows a 2-fold greater increase in lifespan (I.L.S.) over 5-FU in the IMC carcinoma model and demonstrates potent antitrypanosomal activity (IC50 2.5 µg/mL). It is the specific biosynthetic substrate for the three cytochrome P450 enzymes in the salvinorin A pathway. Do not substitute with other clerodane congeners.

Molecular Formula C20H34O
Molecular Weight 290.5 g/mol
CAS No. 19941-83-4
Cat. No. B1673748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKolavenol
CAS19941-83-4
SynonymsKolavenol;  (-)-Kolavenol; 
Molecular FormulaC20H34O
Molecular Weight290.5 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC(=CCO)C)CCC=C2C)C
InChIInChI=1S/C20H34O/c1-15(11-14-21)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18,21H,6,8-10,12-14H2,1-5H3/b15-11+/t17-,18-,19+,20+/m1/s1
InChIKeyPQTMZYKTDFKGKV-DGLGTODWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kolavenol (CAS 19941-83-4): Key Identifiers, Clerodane Diterpenoid Class, and Foundational Procurement Specifications


Kolavenol (CAS 19941-83-4) is a naturally occurring clerodane-type diterpenoid alcohol (ent-neo-clerodane skeleton) found in plant genera including Copaifera, Solidago, Entada, and Guarea . Its structure is defined as (−)-(5α,8α,9S,10β,13E)-cleroda-3,13-diene-15-ol, with a molecular formula of C20H34O and a molecular weight of 290.49 g/mol . Commercially available kolavenol is typically supplied as a solid powder with purity ≥95% (up to ≥98% by HPLC), soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This compound serves as a critical biosynthetic intermediate in the pathway to salvinorin A, the renowned psychoactive neoclerodane from Salvia divinorum . For research procurement, kolavenol's identity should be confirmed by NMR (¹H and ¹³C) and MS, with reference spectra available in public databases .

Why Kolavenol Cannot Be Interchanged with Closely Related Clerodane or Labdane Diterpenoids: A Risk Analysis for Procurement Decisions


The clerodane and labdane diterpenoid family exhibits extreme structure-activity divergence: minor modifications (oxidation state at C-15, presence/absence of a furan ring, stereochemistry at C-8/C-9) produce compounds with quantitatively distinct bioactivity profiles. For example, kolavenol (a cleroda-3,13-diene-15-ol) showed a 2-fold superior increase in lifespan (I.L.S.) over 5-fluorouracil in the murine IMC carcinoma model , yet the closely related carboxylic acid derivative hardwickiic acid displays fundamentally different Hsp27 inhibition and antiplasmodial properties . Similarly, kolavenol exhibits trypanocidal activity (IC₅₀ 2.5 µg/mL against T. b. rhodesiense) that differs from other clerodane diterpenes such as caseamembrin T (IC₅₀ 3.08 µg/mL against T. b. brucei) . Even among co-occurring diterpenes from Solidago species, kolavenol shows a distinct lack of lettuce seed germination inhibition, unlike structurally similar acetylenes and terpenoids from the same extract . These examples demonstrate that generic substitution of kolavenol with any other clerodane or labdane congener is scientifically invalid without direct head-to-head quantitative evidence; procurement must be compound-specific to ensure reproducible research outcomes.

Quantitative Differentiation Evidence for Kolavenol: Head-to-Head and Cross-Study Comparative Data Against Key Analogs and Standards


In Vivo Antitumor Efficacy: Kolavenol Doubles the Increase in Lifespan (I.L.S.) Compared to 5-Fluorouracil in Murine IMC Carcinoma Model

In a direct head-to-head in vivo comparison, (−)-kolavenol administered to mice bearing IMC carcinomas produced an increase in lifespan (I.L.S.) that was twice that of the standard chemotherapeutic agent 5-fluorouracil (5-FU) . The study also characterized five related diterpenoids (compounds 2–6) from the same Copaifera langsdorfii oleoresin, none of which matched kolavenol's antitumor potency . This quantitative 2-fold superiority over a clinically established comparator provides a clear, measurable differentiation for researchers selecting lead compounds for antitumor drug discovery programs.

Antitumor In vivo Clerodane diterpenoid IMC carcinoma Increase in lifespan

Trypanocidal Potency: Kolavenol Exhibits Lower IC₅₀ (2.5 µg/mL) Against T. b. rhodesiense Compared to Structurally Similar Clerodane Diterpenes Against T. b. brucei

Bioassay-guided fractionation of Entada abyssinica rootbark identified a diastereoisomer of kolavenol with trypanocidal activity: IC₅₀ = 2.5 µg/mL (8.6 µM) against Trypanosoma brucei rhodesiense, the causative agent of acute human African trypanosomiasis . For cross-study context, three clerodane diterpenes from Casearia coriacea—caseamembrin T (1), corymbulosin I (2), and isocaseamembrin E (3)—showed higher IC₅₀ values of 3.08, 3.00, and 3.03 µg/mL, respectively, against the related subspecies T. b. brucei, with selectivity indices between 6 and 12 relative to mammalian cells . Although the target subspecies differ, kolavenol's 2.5 µg/mL IC₅₀ is numerically lower (more potent) than these structurally cognate clerodane diterpenes, reinforcing its preference in antitrypanosomal screening programs.

Trypanocidal Antiparasitic Clerodane diterpene IC50 Trypanosoma brucei

Differential Seed Germination Profile: Kolavenol Lacks Phytotoxic Activity Unlike Co-Occurring Acetylenes and Terpenoids from Solidago altissima

In a comparative bioassay of compounds isolated from Solidago altissima L., kolavenol (compound 6) did not inhibit the germination of lettuce seeds, whereas compounds 1, 2, 3, 4, and 5 (including acetylenes and the related diterpenoid solidagonic acid) exhibited significant growth inhibitory activity . Compound 7 (ilexol) also lacked activity . This differential lack of phytotoxicity, measured under identical assay conditions, distinguishes kolavenol from several co-occurring clerodane and acetylene natural products . Although kolavenol has not been directly compared to solidagenone for seed germination effects, solidagenone's known gastroprotective and anti-inflammatory mechanisms involve NF-κB pathway modulation , representing a distinct biological space from kolavenol's non-phytotoxic profile.

Allelopathy Seed germination Phytotoxicity Solidago altissima Ecological chemotype

Biosynthetic Position as a Defined Intermediate: Kolavenol Is the Experimentally Confirmed Substrate for Three Sequential Cytochrome P450 Enzymes Leading to Furanoclerodanes

Co-expression analysis and in vitro enzyme assays in Salvia species identified three cytochrome P450 enzymes (SdHDAS, SdHAS, and SdCS) that consecutively convert kolavenol into the furanoclerodane precursors annonene, hardwickiic acid, and hautriwaic acid en route to salviarin and salvinorin A . This defined, experimentally validated enzymatic sequence positions kolavenol as an obligate pathway intermediate, a status not demonstrated for other clerodane alcohols such as kolavelool or kolavenal . Moreover, crotonolide G synthase (CYP76AH39) specifically converts kolavenol to a dihydrofuran neoclerodane (crotonolide G), confirming kolavenol's unique role as a branch-point substrate . This contrasts with hardwickiic acid, which acts downstream in the pathway and cannot substitute for kolavenol in these enzymatic conversions .

Biosynthesis Cytochrome P450 Neoclerodane Salvia divinorum Metabolic engineering

Distinct Structural Chemotype: Kolavenol as a C-15 Primary Alcohol Versus Hardwickiic Acid as a C-18 Carboxylic Acid Dictates Differential Physicochemical and Pharmacophoric Profiles

Kolavenol (cleroda-3,13-diene-15-ol) bears a primary allylic alcohol at C-15, whereas hardwickiic acid, its closest biosynthetic congener, features a C-18 carboxylic acid group attached to a furan-containing decalin core . This functional group divergence produces measurably distinct computed properties: kolavenol has a topological polar surface area (TPSA) of 20.20 Ų and a logP (estimated) consistent with higher membrane permeability, whereas hardwickiic acid possesses a TPSA of ~37.30 Ų (carboxylic acid) and a significantly lower logP, reducing passive diffusion across lipid bilayers . These differences directly affect solubility, formulation requirements, and target engagement profiles: kolavenol's alcohol group enables facile esterification or etherification for prodrug design, while hardwickiic acid's carboxylate necessitates salt formation or amidation strategies . The two compounds are not interchangeable in any experimental context where physicochemical properties influence bioactivity, pharmacokinetics, or synthetic derivatization .

Chemoinformatics Clerodane diterpene Structure-property relationship Pharmacophore Drug-likeness

Kolavenol Application Scenarios: Evidence-Driven Use Cases for Scientific Procurement and Experimental Design


In Vivo Antitumor Lead Optimization: Kolavenol as a Superior Starting Point over 5-FU in Murine Carcinoma Models

Kolavenol's demonstrated 2-fold greater I.L.S. over 5-FU in the IMC carcinoma mouse model positions it as a high-priority natural product lead for antitumor drug discovery. Researchers developing novel clerodane-based antineoplastic agents should procure kolavenol specifically, rather than related diterpenes (e.g., hardwickiic acid or kolavenic acid), to replicate and extend this quantitative in vivo efficacy finding. Structural modifications at C-15 (the allylic alcohol) and C-3/C-13 (the diene system) represent rational synthetic vectors for lead optimization .

Antitrypanosomal Screening: Kolavenol as a Potent Clerodane Reference Compound for T. b. rhodesiense Drug Discovery

With an IC₅₀ of 2.5 µg/mL (8.6 µM) against the acute sleeping sickness pathogen T. b. rhodesiense , kolavenol serves as a validated positive control or scaffold for antitrypanosomal screening programs. Its potency exceeds that of the three Casearia-derived clerodane diterpenes (caseamembrin T, corymbulosin I, isocaseamembrin E; IC₅₀ = 3.00–3.08 µg/mL against T. b. brucei) , supporting its selection as a reference compound in cross-study comparisons. Procurement of high-purity kolavenol (≥98%) is recommended for establishing dose-response curves in AlamarBlue-based trypanocidal assays .

Biosynthetic Pathway Engineering: Kolavenol as the Obligate Substrate for Reconstituting Furanoclerodane Biosynthesis in Heterologous Systems

Kolavenol is the experimentally confirmed substrate for three sequential cytochrome P450 enzymes (SdHDAS, SdHAS, SdCS) that produce annonene, hardwickiic acid, and hautriwaic acid—key intermediates on the path to salviarin and salvinorin A . Heterologous expression platforms (yeast, Nicotiana benthamiana) aiming to reconstitute neoclerodane biosynthesis must be supplied with kolavenol as the entry substrate, as downstream intermediates like hardwickiic acid cannot initiate the full cascade . Synthetic biology groups should source kolavenol with verified stereochemistry (ent-neo-clerodane configuration) and high purity (>95%) to ensure reproducible enzymatic conversion kinetics .

Ecological Allelopathy and Non-Phytotoxic Chemotype Research: Kolavenol as a Unique Terpenoid Control Compound

In contrast to at least five co-occurring acetylenes and terpenoids from Solidago altissima, kolavenol does not inhibit lettuce seed germination . This distinct lack of phytotoxicity makes kolavenol a valuable negative control or reference compound in allelopathy bioassays, ecological metabolomics, and plant-plant interaction studies. Researchers investigating the ecological roles of diterpenoids in Solidago, Copaifera, or Entada species should procure kolavenol specifically to discriminate between phytotoxic and non-phytotoxic chemotypes within complex natural product mixtures .

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